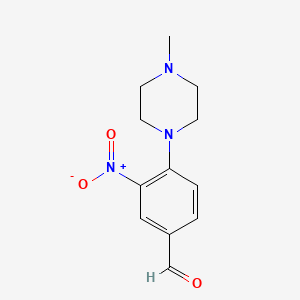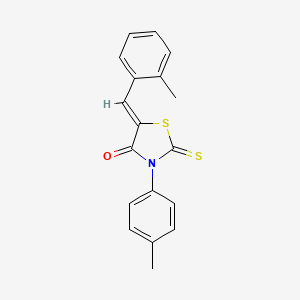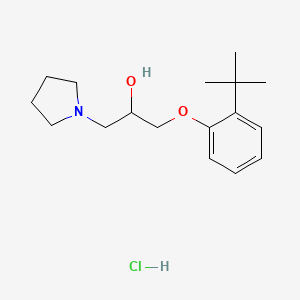![molecular formula C14H17NOS B4988310 2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
2-[benzyl(3-thienylmethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(3-thienylmethyl)amino]ethanol, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[benzyl(3-thienylmethyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which play important roles in cell signaling and metabolism. 2-[benzyl(3-thienylmethyl)amino]ethanol has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 2-[benzyl(3-thienylmethyl)amino]ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 2-[benzyl(3-thienylmethyl)amino]ethanol in lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Another advantage is its versatility, as it can be used as a scaffold for the development of novel compounds with potential therapeutic applications. One limitation of using 2-[benzyl(3-thienylmethyl)amino]ethanol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
For research on 2-[benzyl(3-thienylmethyl)amino]ethanol include the development of novel compounds based on its scaffold, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various fields. 2-[benzyl(3-thienylmethyl)amino]ethanol may have potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Further research is needed to fully understand the potential of 2-[benzyl(3-thienylmethyl)amino]ethanol and its derivatives in these areas.
合成法
2-[benzyl(3-thienylmethyl)amino]ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-thiophenemethanol with benzyl chloride in the presence of a base such as potassium carbonate to form benzyl(3-thienylmethyl)carbinol. The second step involves the reaction of benzyl(3-thienylmethyl)carbinol with diethylamine in the presence of a dehydrating agent such as thionyl chloride to form 2-[benzyl(3-thienylmethyl)amino]ethanol.
科学的研究の応用
2-[benzyl(3-thienylmethyl)amino]ethanol has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-[benzyl(3-thienylmethyl)amino]ethanol has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In drug discovery, 2-[benzyl(3-thienylmethyl)amino]ethanol has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
2-[benzyl(thiophen-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPSTIDYHWOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)